molecular formula C11H22N2O B7865620 4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one

4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one

Cat. No.: B7865620
M. Wt: 198.31 g/mol
InChI Key: UYDXFOKEPNCJKY-UHFFFAOYSA-N
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Description

4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one typically involves the reaction of 2-ethylpiperidine with a suitable butanone derivative under controlled conditions. One common method involves the following steps:

    Formation of the Intermediate: 2-Ethylpiperidine is reacted with a butanone derivative in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form an intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one: A derivative with a phenylsulfanyl group, showing different chemical and biological properties.

    2-Ethyl-1-(2-ethylpiperidin-1-yl)butan-1-one: Another piperidine derivative with variations in the alkyl chain, affecting its reactivity and applications.

Uniqueness

4-Amino-1-(2-ethylpiperidin-1-yl)butan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-1-(2-ethylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-10-6-3-4-9-13(10)11(14)7-5-8-12/h10H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDXFOKEPNCJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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